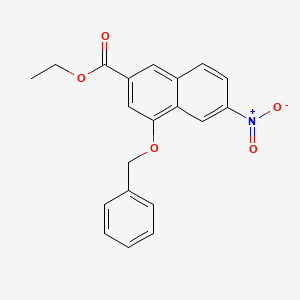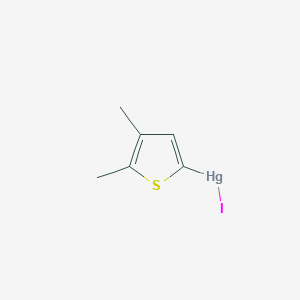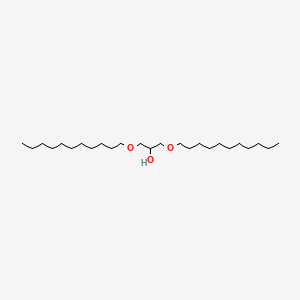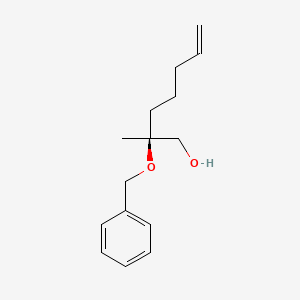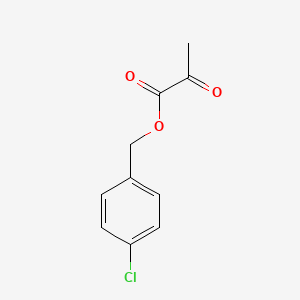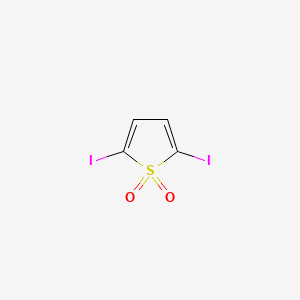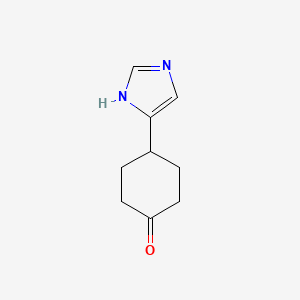![molecular formula C10H20N2O3 B12562351 N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide CAS No. 143556-20-1](/img/structure/B12562351.png)
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amide and amino groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enoyl chloride with N,N-bis(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to participate in multiple pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the amide group.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of the amide group.
N,N-Bis(2-hydroxyethyl)formamide: Contains a formamide group instead of the amide group.
Uniqueness
N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its combination of amide and amino groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
143556-20-1 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[2-[bis(2-hydroxyethyl)amino]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)10(15)11-3-4-12(5-7-13)6-8-14/h13-14H,1,3-8H2,2H3,(H,11,15) |
Clé InChI |
SKQGPVGSWZXATM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


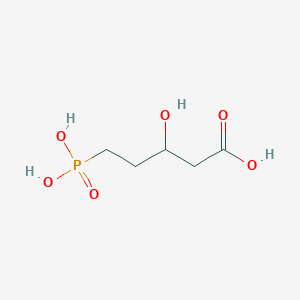
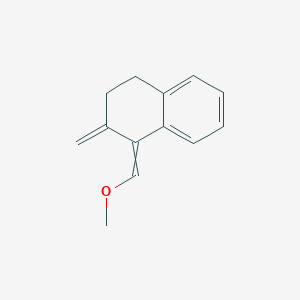

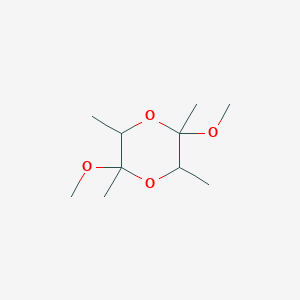
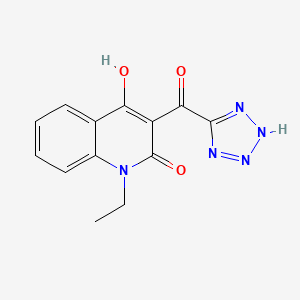
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
